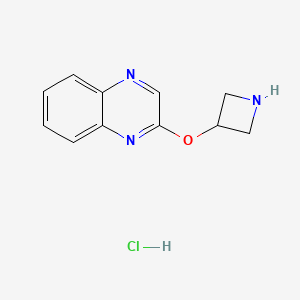

2-(Azetidin-3-yloxy)quinoxaline hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yloxy)quinoxaline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMXNMBNPSYDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar quinazoline derivatives have been shown to target toll-like receptor 7 (tlr7), which plays a critical role in the innate immune response.

Mode of Action

It can be inferred from related compounds that it may interact with its target receptor, possibly tlr7, to initiate a series of biochemical reactions.

Biochemical Analysis

Biochemical Properties

2-(Azetidin-3-yloxy)quinoxaline hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PROTAC linker in the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. These interactions are vital for the compound’s role in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of ADCs and PROTACs highlights its impact on cellular mechanisms, where it aids in the targeted delivery and degradation of specific proteins, thereby modulating cellular activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PROTAC linker, it connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system. This mechanism is crucial for its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. It is known to be stable under specific storage conditions, such as at 4°C away from moisture, and in solvent at -80°C for six months or -20°C for one month. These temporal effects are critical for its application in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in the synthesis of ADCs and PROTACs indicates its involvement in metabolic processes that regulate protein degradation and cellular signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with transporters and binding proteins that influence its localization and accumulation. These interactions are critical for its effectiveness in targeted drug delivery and protein degradation.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is vital for its role in modulating cellular processes and achieving its biochemical effects.

Biological Activity

Overview

2-(Azetidin-3-yloxy)quinoxaline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a quinoxaline core, which is known for its diverse pharmacological properties. Research has indicated that it may exhibit antimicrobial, cytotoxic, and neuropharmacological effects, making it a candidate for further investigation in drug development.

- Molecular Formula : C10H10ClN3O

- Molecular Weight : 223.66 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Preliminary studies suggest that this compound may possess significant antimicrobial properties. It has been evaluated against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as a new antibiotic agent.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent.

Case Study: Cytotoxicity in Cancer Cell Lines

A detailed study was conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results indicated a dose-dependent increase in cell death, particularly notable at higher concentrations. The study highlighted the compound's ability to activate apoptotic pathways, making it a candidate for further development in cancer therapies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The azetidine moiety is believed to play a crucial role in modulating these interactions, influencing binding affinity and specificity.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : Quinoxaline derivatives and azetidine precursors.

- Reaction Conditions : The synthesis may include nucleophilic substitution reactions under controlled conditions to ensure high purity and yield.

Scientific Research Applications

Chemical Properties and Structure

2-(Azetidin-3-yloxy)quinoxaline hydrochloride is characterized by its unique structure, which allows it to interact with various biological targets. The compound's ability to inhibit specific kinases makes it a candidate for further research in pharmacology.

Cancer Treatment

The compound has shown promise as an inhibitor of type III receptor tyrosine kinases (RTKs), which are implicated in several cancers. Research indicates that quinoxaline derivatives can effectively inhibit kinases such as PDGFR, FLT3, and c-KIT, which are associated with tumor progression and metastasis .

Case Studies:

- Lung Cancer: Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells by targeting EGFR mutations .

- Breast Cancer: Inhibitors of RTKs have been shown to reduce tumor growth in models of breast cancer, highlighting the potential application of this compound in targeted therapies .

Autoimmune Diseases

The compound has also been investigated for its role in treating autoimmune disorders. By inhibiting specific kinases involved in immune responses, it may help modulate the activity of immune cells, thus providing therapeutic benefits in conditions like rheumatoid arthritis and lupus .

Research Findings:

- Inhibition of NAMPT (Nicotinamide adenine dinucleotide phosphate) by quinoxaline derivatives has been linked to reduced lymphocyte expansion, which is crucial in managing autoimmune diseases .

Inflammatory Diseases

Quinoxaline compounds have been explored for their anti-inflammatory properties. The modulation of signaling pathways involved in inflammation can lead to significant therapeutic effects in conditions such as chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease .

Comparative Analysis of Quinoxaline Derivatives

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a detailed comparison of 2-(azetidin-3-yloxy)quinoxaline hydrochloride with structurally related compounds:

Structural and Physicochemical Properties

Preparation Methods

Starting Materials and Key Intermediates

| Compound | Description | Role in Synthesis |

|---|---|---|

| 2-Chloronicotinaldehyde or 2-chloroquinoxaline | Halogenated quinoxaline derivative | Electrophilic substrate for substitution |

| 3-Hydroxyazetidine | Azetidine ring with nucleophilic hydroxyl | Nucleophile to form ether bond |

| Solvents (e.g., ethanol, methanol, DMF) | Reaction medium | Dissolve reactants and control reaction environment |

| Hydrochloric acid | Acid for salt formation | Converts free base to hydrochloride salt |

Nucleophilic Substitution Reaction

A common synthesis route involves the nucleophilic substitution of the halogen atom at the 2-position of quinoxaline by 3-hydroxyazetidine:

- The halogenated quinoxaline is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- 3-Hydroxyazetidine is added along with a base (e.g., potassium carbonate or triethylamine) to deprotonate the hydroxyl group, enhancing its nucleophilicity.

- The reaction mixture is stirred at elevated temperature (typically 50–80 °C) for several hours to allow substitution.

- The progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, the mixture is cooled, and the product is isolated by extraction or crystallization.

This method is adapted from procedures used for similar azetidinyl quinoxaline derivatives and is known for good yields and selectivity.

Formation of Hydrochloride Salt

The free base of 2-(Azetidin-3-yloxy)quinoxaline is converted to its hydrochloride salt by:

- Dissolving the free base in an organic solvent such as ethanol or methanol.

- Adding a stoichiometric amount of hydrochloric acid (HCl), often as a solution in ethanol or diethyl ether.

- Stirring the mixture at room temperature or slightly elevated temperature until the salt precipitates.

- The solid hydrochloride salt is filtered, washed, and dried under vacuum.

This step improves the compound’s stability, solubility, and handling properties, making it suitable for further pharmacological or chemical studies.

Alternative Synthetic Approaches

Some literature reports variations in the preparation:

- Direct substitution on quinoxaline aldehyde derivatives followed by condensation reactions with azetidine derivatives under acidic conditions to form the ether linkage and simultaneously introduce functional groups.

- Use of coupling reagents such as carbodiimides (e.g., EDC/HOBt) to link azetidine and quinoxaline moieties in a controlled manner, optimizing solvent and temperature to maximize yield.

- Hydrogenation and reduction steps to modify intermediates before final coupling, enhancing the purity and yield of the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, THF, ethanol, methanol | DMF/THF preferred for substitution step |

| Temperature | 50–80 °C | Elevated temperature accelerates reaction |

| Reaction Time | 6–24 hours | Monitored by TLC/HPLC |

| Base | Potassium carbonate, triethylamine | Deprotonates hydroxyl group |

| Acid for salt formation | HCl in ethanol or ether | Stoichiometric amounts used |

Research Findings and Yields

- Yields for the nucleophilic substitution step typically range from 60% to 85%, depending on the purity of starting materials and reaction optimization.

- The hydrochloride salt formation proceeds quantitatively with high purity (>95%) as confirmed by spectroscopic methods (NMR, IR) and elemental analysis.

- Purification by recrystallization or column chromatography ensures removal of unreacted starting materials and side products.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes | Yield Range (%) |

|---|---|---|---|

| 1. Halogenated quinoxaline preparation | Starting material synthesis or procurement | Commercially available or synthesized | N/A |

| 2. Nucleophilic substitution | Reaction of 2-chloroquinoxaline with 3-hydroxyazetidine | DMF/THF, base, 50–80 °C, 6–24 h | 60–85 |

| 3. Isolation and purification | Extraction, crystallization, chromatography | Standard organic workup | >90 (purity) |

| 4. Hydrochloride salt formation | Treatment with HCl in ethanol | Room temperature, stirring | Quantitative |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Azetidin-3-yloxy)quinoxaline hydrochloride, and how can reaction yields be improved?

- Methodology : The synthesis of quinoxaline derivatives often involves nucleophilic substitution at the quinoxaline core. For example, 2-chloroquinoxaline can react with azetidin-3-ol under reflux in anhydrous tetrahydrofuran (THF) with a base like potassium carbonate. Post-reaction purification via silica gel chromatography (e.g., 5% ethyl acetate/hexanes) typically yields the product . Catalysts such as poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulphonamide) may enhance reaction efficiency for analogous quinoxaline derivatives .

- Key Data : Reported yields for similar compounds range from 45% to 80%, depending on substituent reactivity and purification conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- 1H-NMR : Peaks for aromatic protons (quinoxaline core) appear at δ 8.8–7.6 ppm, while azetidine protons resonate near δ 3.9–4.2 ppm .

- Melting Point : Hydrochloride salts often exhibit high melting points (>200°C), consistent with ionic stability .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC 1983315 for a related quinoxaline) confirms molecular geometry and hydrogen bonding patterns .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodology : The hydrochloride salt enhances aqueous solubility due to ionic dissociation. Solubility can be tested via saturation shake-flask methods in buffers (pH 1–7.4) and polar solvents (e.g., DMSO, methanol). Stability studies under accelerated conditions (40°C/75% RH) assess degradation over time .

- Data : Related quinoxaline salts show >10 mg/mL solubility in water but limited solubility in non-polar solvents .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the α2-adrenoceptor binding affinity of this compound?

- Methodology : Competitive binding assays using [3H]-MK 912 (a radioligand for α2-adrenoceptors) in dog saphenous vein tissue or transfected HEK293 cells. IC50 values are calculated via nonlinear regression, with reference agonists like UK-14,304 (a quinoxaline-based α2-agonist) serving as positive controls .

- Key Insight : Structural analogs with azetidine substituents may exhibit altered binding kinetics due to steric effects on receptor interaction .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the azetidine and quinoxaline moieties?

- Methodology :

- Azetidine Modifications : Introduce alkyl or aryl groups at the azetidine nitrogen to assess steric/electronic effects on bioactivity.

- Quinoxaline Functionalization : Add electron-withdrawing groups (e.g., nitro, chloro) at positions 6 or 7 to modulate electronic properties. SAR trends are analyzed using multivariate regression or machine learning .

Q. What advanced analytical methods enable quantification of trace impurities in this compound?

- Methodology :

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Monitor [M+H]+ ions (exact mass ~280–300 Da) and compare against synthetic standards .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products via high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.